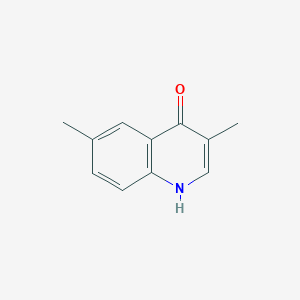

3,6-dimethyl-1H-quinolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRSSYGQTMPLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855871-05-5 | |

| Record name | 3,6-dimethylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dimethyl 1h Quinolin 4 One and Its Analogs

Classical Approaches to Quinolin-4-one Core Synthesis

The construction of the quinolin-4-one core has been a subject of extensive research, leading to the development of several named reactions that have become fundamental in heterocyclic chemistry. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

Gould–Jacobs Reaction Pathways

The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of quinolin-4-ones. wikipedia.org The process commences with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization. wikipedia.org

To synthesize 3,6-dimethyl-1H-quinolin-4-one via this route, p-toluidine (B81030) is reacted with a suitable diethyl methylmalonate derivative. The initial step involves the formation of an anilinomethylenemalonate intermediate. Subsequent heating promotes an intramolecular cyclization, leading to the formation of a 4-hydroxyquinoline-3-carboxylate ester. This intermediate can then be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield the final this compound. The high temperatures required for the cyclization step can sometimes lead to side products, and the reaction conditions often require optimization to achieve high yields. ablelab.eu

Table 1: Key Steps and Intermediates in the Gould-Jacobs Synthesis of this compound

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | p-Toluidine, Diethyl 2-(ethoxymethylene)malonate | Diethyl 2-(((4-methylphenyl)amino)methylene)malonate | Condensation |

| 2 | Diethyl 2-(((4-methylphenyl)amino)methylene)malonate | Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | Thermal Cyclization |

| 3 | Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 4-Hydroxy-6-methylquinoline-3-carboxylic acid | Saponification |

| 4 | 4-Hydroxy-6-methylquinoline-3-carboxylic acid | This compound | Decarboxylation |

Conrad–Limpach Cyclization Techniques

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the reaction of anilines with β-ketoesters. wikipedia.org For the preparation of this compound, p-toluidine is condensed with ethyl 2-methylacetoacetate.

The reaction proceeds through the formation of a β-aminoacrylate intermediate, which upon heating, undergoes cyclization to form the quinolin-4-one ring system. The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the reaction favors the formation of the enamine intermediate required for the Conrad-Limpach product, while higher temperatures can favor the formation of an amide intermediate, leading to the Knorr quinoline (B57606) synthesis product (a quinolin-2-one). The cyclization step typically requires high temperatures, often in a high-boiling solvent like diphenyl ether. nih.gov

Biere–Seelen Synthesis Strategies

The Biere-Seelen synthesis is a method for preparing quinolin-4-ones that starts from anthranilic acid esters. nih.gov The key steps involve the Michael addition of an anthranilate to an activated alkyne, followed by a base-induced intramolecular cyclization.

To apply this strategy for a this compound analog, one would start with a methyl 2-amino-5-methylbenzoate. The Michael addition of this anthranilate to an appropriate acetylene (B1199291) dicarboxylate would yield an enaminoester. Subsequent treatment with a strong base would induce cyclization to form the quinolin-4-one ring. This method offers a different retrosynthetic approach, starting from a pre-functionalized benzene (B151609) ring.

Dieckmann Condensation Protocols

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a precursor to cyclic ketones and, in modified forms, to heterocyclic systems like quinolin-4-ones. nih.gov

A plausible route to a 3-substituted quinolin-4-one using this approach would involve the preparation of a suitably substituted N-phenyl diester. For instance, the reaction of p-toluidine with a derivative of malonic acid could yield a diester that, upon treatment with a strong base, undergoes intramolecular cyclization. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would lead to the desired quinolin-4-one. The success of this method is highly dependent on the feasibility of the intramolecular cyclization to form the six-membered heterocyclic ring.

Snieckus Reaction for Substituted Quinolin-4-ones

The Snieckus reaction, a powerful tool in aromatic chemistry, utilizes directed ortho-metalation (DoM) to achieve regioselective functionalization. nih.gov This strategy can be adapted for the synthesis of substituted quinolin-4-ones.

A potential application for synthesizing this compound would involve the ortho-lithiation of an N-pivaloyl-p-toluidine derivative. The resulting aryllithium species can then react with an appropriate electrophile to introduce a side chain that can be further manipulated and cyclized to form the quinolin-4-one ring. For instance, reaction with an α,β-unsaturated carbonyl compound followed by cyclization could be a viable pathway. This method offers high regioselectivity in the initial functionalization of the aromatic ring. icho.edu.pl

Camps' Cyclization Reaction Mechanisms

The Camps cyclization is the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form a quinolin-4-one. nih.gov To synthesize this compound using this method, the required starting material would be N-(2-acetyl-4-methylphenyl)acetamide.

Treatment of this substrate with a base, such as sodium hydroxide, promotes an intramolecular aldol-type condensation. The enolate of the acetyl group attacks the carbonyl of the acetamido group, leading to the formation of a six-membered ring intermediate, which then dehydrates to form the quinolin-4-one product. The reaction conditions can influence the outcome, and in some cases, a mixture of quinolin-2-one and quinolin-4-one isomers may be formed.

Modern Catalytic and Advanced Synthetic Routes

Modern synthetic strategies for quinolin-4-one derivatives increasingly rely on catalytic processes that offer high efficiency and selectivity. These methods often proceed under milder conditions than traditional syntheses and provide access to a wider array of functionalized analogs.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool for the construction of the quinolin-4-one core. acs.org These methods often involve C-H activation, carbonylation, and cross-coupling reactions, providing direct and atom-economical pathways to the desired products.

Palladium-catalyzed reactions are particularly prominent in the synthesis of quinolin-4-ones. nih.gov One of the earliest examples of this is the coupling reaction of 2-iodoaniline (B362364) with terminal acetylenes under a carbon monoxide (CO) atmosphere, catalyzed by complexes such as PdCl2(PPh3)2. nih.gov This methodology has been refined to proceed under milder conditions, avoiding the need for high-pressure CO gas. nih.gov Copper-catalyzed reactions also offer an efficient route. For instance, the reaction of anilines with alkynes can be catalyzed by copper to form 4-quinolones under mild conditions with high functional group tolerance. researchgate.net Other transition metals like rhodium, cobalt, and iron have also been employed in the synthesis of quinolines and their derivatives, often through C-H activation pathways that allow for the regioselective functionalization of the quinoline scaffold.

| Catalyst | Reactants | Product | Key Features |

| PdCl2(PPh3)2 | 2-Iodoaniline, Terminal Acetylene, CO | 4-Quinolone | Carbonylative cyclization |

| Copper catalyst | Anilines, Alkynes | 4-Quinolone | Mild conditions, high functional group tolerance researchgate.net |

| Rhodium, Cobalt, Iron catalysts | Various precursors | Functionalized Quinolines | C-H activation, regioselective functionalization |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their unique electronic properties. nih.gov In the context of quinolin-4-one synthesis, NHCs have been utilized to catalyze the reaction between α,β-unsaturated aldehydes and N-aryl-α-aminoesters. This transformation proceeds through the formation of a homoenolate equivalent, which then undergoes a cascade reaction to afford the quinolin-4-one skeleton. nih.gov

The mechanism involves the nucleophilic attack of the NHC on the aldehyde, leading to the formation of a Breslow intermediate. This intermediate then acts as a nucleophile, attacking the imine derived from the N-aryl-α-aminoester. Subsequent intramolecular cyclization and tautomerization yield the final quinolin-4-one product. This methodology provides a metal-free alternative for the synthesis of these important heterocyclic compounds. nih.gov

Decarboxylating Cyclization Reactions

A notable modern approach to the synthesis of quinolin-4-ones involves the decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds. nih.gov This method is advantageous due to its mild reaction conditions and the generation of environmentally benign byproducts, namely carbon dioxide and water. The reaction can be carried out in water at elevated temperatures, making it a green synthetic route. nih.gov

The process can also be initiated from isatin, which is oxidized in situ to isatoic anhydride (B1165640) using an oxidant like tert-butyl hydroperoxide. The subsequent addition of a 1,3-dicarbonyl compound leads to the desired quinolin-4-one through a cascade of condensation, cyclization, and decarboxylation. nih.gov

| Starting Material | Reagent | Product | Key Features |

| Isatoic Anhydride | 1,3-Dicarbonyl Compound | Quinolin-4-one | Mild conditions, green byproducts (CO2, H2O) nih.gov |

| Isatin | 1,3-Dicarbonyl Compound, t-BuOOH | Quinolin-4-one | In situ generation of isatoic anhydride nih.gov |

Povarov Cycloaddition Reactions in Quinoline Derivative Synthesis

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. The classical Povarov reaction involves the [4+2] cycloaddition of an imine, generated in situ from an aniline and an aldehyde, with an alkene. More contemporary variations of this reaction have expanded its scope and utility.

Multicomponent Povarov reactions, where the aniline, aldehyde, and alkene are combined in a single pot, provide a direct route to substituted quinolines. Furthermore, iodine-catalyzed Povarov-type reactions have been developed, which can proceed via a formal [3+2+1] cycloaddition, offering novel pathways to quinoline derivatives. These modern adaptations of the Povarov reaction have enhanced its efficiency and applicability in the synthesis of complex quinoline scaffolds.

Mannich Reaction for Aminomethylation of Quinolinones

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.org This reaction has been successfully applied to the aminomethylation of quinolin-4-ones, particularly at the C3 position.

For instance, 2-methyl-1H-quinolin-4-one can undergo a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to yield 3-dimethylaminomethyl-2-methyl-1H-quinolin-4-one. researchgate.net This Mannich base can then serve as a versatile intermediate for the synthesis of other 3-aminomethyl substituted quinolin-4-ones through a reamination reaction with other amines. researchgate.net This two-step sequence provides a valuable method for introducing diverse amino functionalities at the C3 position of the quinolin-4-one core. Mannich-type reactions have also been reported for quinazolin-4-ones, which are structurally analogous to quinolin-4-ones, highlighting the broader applicability of this reaction in the functionalization of related heterocyclic systems. masterorganicchemistry.comacs.org

| Substrate | Reagents | Product | Application |

| 2-Methyl-1H-quinolin-4-one | Formaldehyde, Dimethylamine | 3-Dimethylaminomethyl-2-methyl-1H-quinolin-4-one | Synthesis of 3-aminomethylated quinolin-4-ones researchgate.net |

| 3-Dimethylaminomethyl-2-methyl-1H-quinolin-4-one | Various Amines | 3-(N-R,R'-Aminomethyl)-2-methyl-1H-quinolin-4-ones | Introduction of diverse amino functionalities researchgate.net |

Thionation and Esterification Methods in Quinolinone Functionalization

The functionalization of the quinolin-4-one scaffold through thionation and esterification opens avenues for the synthesis of novel analogs with potentially altered biological activities.

Thionation involves the conversion of the carbonyl group of the quinolin-4-one to a thiocarbonyl group, yielding a quinoline-4-thione. This transformation is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide. libretexts.orgathabascau.ca The conversion of heterocyclic amides, a class of compounds that includes quinolin-4-ones, to their corresponding thioamides is a well-established process. tamu.edu This functionalization can significantly impact the electronic properties and coordination chemistry of the molecule.

Esterification of quinolinone derivatives bearing a carboxylic acid group is a common and important transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classical and widely used method. researchgate.netacs.orgthieme-connect.com This reaction is an equilibrium process, and thus, an excess of the alcohol is often used to drive the reaction to completion. acs.orgthieme-connect.com Modern variations of the Pfitzinger reaction also allow for the direct synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones under mild conditions. Furthermore, various coupling reagents can facilitate the esterification of heterocyclic carboxylic acids under mild conditions. tamu.edu The resulting esters are valuable intermediates for further synthetic modifications, such as amide bond formation.

| Transformation | Reagents | Product | Key Features |

| Thionation | Lawesson's Reagent / P4S10 | Quinoline-4-thione | Conversion of carbonyl to thiocarbonyl libretexts.orgathabascau.catamu.edu |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Quinolinone Carboxylic Ester | Fischer-Speier esterification, equilibrium process researchgate.netacs.org |

| Esterification | Isatin, N,N-Dimethylenaminone, TMSCl, Alcohol | Quinoline-4-carboxylic Ester | Modified Pfitzinger reaction, one-pot synthesis |

Green Chemistry Approaches and Sustainable Synthesis of Quinolinone Derivatives

The synthesis of quinolinone scaffolds, central to many pharmacologically active compounds, has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and expensive starting materials. acs.orgnih.gov These classical approaches, such as the Gould-Jacobs and Conrad-Limpach reactions, are frequently associated with drawbacks like long reaction times, high temperatures, and the generation of significant chemical waste. nih.govmdpi.com In response to growing environmental and economic concerns, the principles of green chemistry have been increasingly applied to revolutionize the synthesis of quinolinone derivatives. qeios.comresearchgate.net This shift focuses on developing sustainable methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.net Key strategies in this eco-friendly paradigm include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of green solvents such as water and ionic liquids, and the development of catalyst-free and one-pot multicomponent reactions. acs.orgnih.govqeios.com

Recent advancements have demonstrated the efficacy of various green techniques in producing quinolinone analogs efficiently and sustainably. researchgate.netbohrium.com These methods not only offer environmental benefits but also often lead to improved reaction rates, higher yields, and simpler work-up procedures compared to conventional protocols. acs.orgijbpas.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including quinolinones. frontiersin.orgbenthamdirect.com This technique utilizes microwave irradiation to heat reactions directly and uniformly, often leading to dramatic reductions in reaction times, from hours or days to mere minutes. acs.orgresearchgate.net Microwave-assisted syntheses can proceed under mild conditions, frequently with high selectivity and improved yields. thieme-connect.com For instance, quinolinone derivatives have been successfully obtained through microwave-assisted reactions of aniline derivatives with β-keto esters or malonic acid diesters in solvents like diphenyl ether. thieme-connect.com The use of neat acetic acid as both a green solvent and catalyst under microwave irradiation at 160 °C has been shown to produce quinolines in excellent yields within 5 minutes, a significant improvement over traditional methods that require days and produce poor yields. researchgate.net This approach highlights the potential of MAOS to create more sustainable pathways for synthesizing quinolinone-based molecular frameworks. benthamdirect.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly method for synthesizing quinolinone derivatives. nih.govrsc.orgrsc.org Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates. rsc.org This method offers significant advantages, including shorter reaction times, reduced energy consumption, and higher yields. nih.govrsc.org The synthesis of various quinoline derivatives has been successfully achieved using ultrasound assistance, often in green solvents like water or ethanol. nih.govmdpi.com For example, a one-pot, three-component reaction to synthesize 2-substituted quinolines was carried out under ultrasound irradiation in water, demonstrating a rapid and efficient green protocol. nih.gov This technique is considered an environmentally friendly method due to its milder reaction conditions and potential to suppress side reactions. rsc.org

Synthesis in Green Solvents

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, in particular, has been utilized as a solvent for quinolinone synthesis, offering advantages of safety, low cost, and environmental friendliness. researchgate.netorganic-chemistry.org The Friedländer annulation, a key reaction for quinoline synthesis, has been successfully performed in water at 70°C without any catalyst, achieving high yields and simplifying the workup procedure. organic-chemistry.orgresearchgate.net

Ionic liquids (ILs) have also gained prominence as green reaction media. nih.gov Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to traditional organic solvents. organic-chemistry.orgorganic-chemistry.org ILs can act as both the solvent and a promoter or catalyst in reactions. organic-chemistry.org For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) was found to be an effective and recyclable medium for the Friedländer reaction, proceeding under mild, catalyst-free conditions to produce quinolines in high yields. organic-chemistry.org In some cases, basic ionic liquids can also function as surfactants, enhancing the miscibility of reactants in aqueous media. rsc.org

Catalyst-Free and Multicomponent Approaches

Developing synthetic routes that eliminate the need for catalysts simplifies procedures, reduces costs, and prevents contamination of products with metal residues. rsc.org Several catalyst-free methods for quinoline synthesis have been reported, often taking place in green solvents like water. organic-chemistry.org These reactions rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperature, to proceed efficiently. organic-chemistry.orgresearchgate.net

One-pot multicomponent reactions (MCRs) represent another highly efficient and atom-economical green strategy. acs.org By combining three or more reactants in a single step, MCRs reduce the number of synthetic operations, minimize solvent usage, and decrease waste generation. nih.govresearchgate.net These reactions are praised for their high bond-forming efficiency and environmentally friendly nature, aligning perfectly with the goals of sustainable chemistry. acs.org

The following table summarizes various green chemistry approaches for the synthesis of quinolinone and quinoline derivatives, highlighting the diversity of sustainable methods available.

| Method | Catalyst/Promoter | Solvent | Key Conditions | Advantages |

| Microwave-Assisted Synthesis | Acetic Acid | Acetic Acid (neat) | 160 °C, 5 min | Excellent yield, short reaction time, green solvent/catalyst. researchgate.net |

| Microwave-Assisted Synthesis | None | Diphenyl ether | 120-250 °C, 20 min | Mild conditions, high selectivity, short reaction times. thieme-connect.com |

| Ultrasound-Assisted Synthesis | SnCl₂·2H₂O | Water | Ultrasound irradiation | Rapid, one-pot synthesis in an aqueous medium. nih.gov |

| Ultrasound-Assisted Synthesis | None | Ethanol | Ultrasound irradiation, 4-6 min | Rapid reaction, excellent yields, energy efficient. nih.govmdpi.com |

| Friedländer Reaction | Catalyst-Free | Water | 70 °C, 3 hours | Environmentally friendly, simple workup, high yield (up to 97%). organic-chemistry.org |

| Friedländer Annulation | Ionic Liquid ([Hbim]BF₄) | Ionic Liquid | Mild conditions | Catalyst-free, recyclable solvent/promoter, high yields. organic-chemistry.org |

| Meyer-Schuster Rearrangement | Zinc triflate (1 mol%) | Ionic Liquid ([hmim]PF₆) | 80–90 °C, 2.5 hours | Eco-friendly, recyclable solvent, high efficiency and yields (up to 98%). organic-chemistry.org |

| Domino Reaction | TsCl-mediated | N/A | Environmentally benign conditions | Shortens synthesis from 7-8 steps to 3-4 steps, high overall yield. rsc.org |

| Biocatalysis | α-Chymotrypsin | Ionic Liquid (aqueous solution) | Lower temperature | Eco-friendly, reduced enzyme loading, excellent yields. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3,6 Dimethyl 1h Quinolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR Techniques (¹H, ¹³C) for Structural Assignment

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and most direct insight into the molecular framework of 3,6-dimethyl-1H-quinolin-4-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include a broad singlet for the N-H proton, sharp singlets for the two methyl groups, and distinct signals for the aromatic and vinyl protons on the quinolone ring system. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the aromatic ring currents. Based on data from analogous quinolone structures, the predicted chemical shifts are detailed in the table below.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a singlet for each unique carbon. The carbonyl carbon (C-4) is expected to resonate at a significantly downfield chemical shift (around 175-180 ppm) due to the strong deshielding effect of the oxygen atom. The carbons of the methyl groups will appear in the upfield region, while the aromatic and vinyl carbons will be in the intermediate range.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Data is estimated based on analogous compounds.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11.5-12.5 (broad s) | - |

| 2 | ~7.8-8.2 (d) | ~140-142 |

| 3 | ~6.2-6.5 (d) | ~110-112 |

| 4 | - | ~175-180 |

| 4a | - | ~140-142 |

| 5 | ~7.6-7.8 (d) | ~125-127 |

| 6 | - | ~134-136 |

| 7 | ~7.3-7.5 (dd) | ~123-125 |

| 8 | ~7.9-8.1 (d) | ~118-120 |

| 8a | - | ~120-122 |

| 3-CH₃ | ~2.3-2.5 (s) | ~18-22 |

| 6-CH₃ | ~2.4-2.6 (s) | ~20-24 |

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, such as between H-5 and H-7, and H-7 and H-8. It would also confirm the coupling between the vinyl protons H-2 and H-3.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹JCH). An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to, confirming the assignments made in the 1D spectra (e.g., H-5 with C-5, H-7 with C-7, and the protons of each methyl group with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between protons and carbons. researchgate.net It is instrumental in connecting different fragments of the molecule. For instance, the protons of the 6-CH₃ group would show an HMBC correlation to C-5, C-6, and C-7, unequivocally placing the methyl group at the C-6 position. Similarly, the N-H proton would be expected to show correlations to C-2, C-8a, and C-4, confirming the quinolone core structure. researchgate.net

Application of Advanced NMR for Complex Quinoline (B57606) Systems

For more complex quinoline systems or in cases of significant signal overlap, advanced NMR techniques become indispensable. Techniques such as 1,1-ADEQUATE can be used to trace out the complete carbon skeleton by observing direct ¹³C-¹³C correlations. Furthermore, specialized pulse sequences and high-field spectrometers can enhance resolution and sensitivity, allowing for the unambiguous assignment of all signals even in structurally intricate quinoline alkaloids. nih.gov The study of quinoline derivatives often involves analyzing subtle changes in chemical shifts and coupling constants that arise from different substitution patterns, which can be correlated with their electronic and biological properties. researchgate.net

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural motifs.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3000 | N-H Stretch | Amide (in quinolone form) |

| 3100-3000 | C-H Stretch | Aromatic/Vinylic |

| 2980-2850 | C-H Stretch | Methyl (Aliphatic) |

| ~1650-1630 | C=O Stretch | Amide I band (Carbonyl) |

| ~1620-1580 | C=C Stretch | Aromatic/Vinylic |

| ~1550 | N-H Bend | Amide II band |

| ~1480-1400 | C-H Bend | Methyl |

The most prominent peak would be the strong carbonyl (C=O) stretching vibration, characteristic of the 4-quinolone structure. The presence of a broad absorption band in the region of 3200-3000 cm⁻¹ would be indicative of the N-H stretching vibration, confirming the 1H-quinolin-4-one tautomer. Aromatic C=C stretching and C-H stretching and bending vibrations would further confirm the quinoline core.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₁NO), the exact molecular weight can be calculated, and high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Molecular Formula: C₁₁H₁₁NO

Monoisotopic Mass: 173.0841 g/mol

Molecular Ion Peak [M+H]⁺: m/z 174.0919

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation of quinolones is well-documented and often involves characteristic losses. organic-chemistry.org

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Description |

| 174 | [C₁₁H₁₁NO + H]⁺ | Protonated Molecular Ion |

| 159 | [M+H - CH₃]⁺ | Loss of a methyl radical |

| 146 | [M+H - CO]⁺ | Loss of carbon monoxide |

| 130 | [M+H - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

A primary fragmentation pathway for 4-quinolones involves the loss of a molecule of carbon monoxide (CO) from the carbonyl group, leading to a significant peak at [M-28]⁺. organic-chemistry.org Another common fragmentation is the loss of a methyl radical (•CH₃) from either the C-3 or C-6 position, resulting in a peak at [M-15]⁺. The combination of the molecular ion peak with these characteristic fragment ions provides strong evidence for the proposed structure of this compound.

X-ray Diffraction for Solid-State Structure and Stereochemical Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in its solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a complete picture of the molecular geometry. For this compound, a comprehensive search of crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that a specific crystal structure has not been publicly reported. wikipedia.orgbiokeanos.comcam.ac.ukcam.ac.uk

However, the application of XRD to closely related quinolin-4-one derivatives provides a clear framework for the type of structural information that would be obtained. The analysis of a suitable single crystal of this compound would yield the fundamental crystallographic parameters, including the dimensions of the unit cell and the space group, which describes the symmetry of the crystal lattice.

Stereochemical determination is another critical aspect of XRD analysis. The compound this compound is achiral, meaning it is superimposable on its mirror image and does not possess a stereocenter. purdue.edukhanacademy.orglibretexts.org An XRD analysis would confirm this achirality, typically through the identification of a centrosymmetric space group, which indicates that both enantiomeric forms (if chirality were possible) are present in equal amounts and related by a center of inversion within the crystal lattice.

Table 1: Representative Crystallographic Data for a Substituted Quinolin-4-one Derivative

This table presents data for 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one as an example to illustrate the parameters obtained from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9337 (3) |

| b (Å) | 32.6514 (8) |

| c (Å) | 7.7034 (3) |

| β (°) | 111.687 (4) |

| Volume (ų) | 1852.1 (1) |

| Key Intermolecular Forces | C—H⋯O hydrogen bonds, π–π stacking |

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are exceptionally powerful for determining the absolute configuration of chiral molecules. creative-proteomics.commdpi.com

The subject molecule, this compound, is achiral. It possesses a plane of symmetry and is superimposable on its mirror image. khanacademy.orglibretexts.org Consequently, it is optically inactive and will not produce a signal in ECD or VCD spectroscopy. sketchy.comlibretexts.org An experimental ECD spectrum of this compound would be a flat line at zero ellipticity across all wavelengths.

However, if a chiral center were introduced into the quinolin-4-one scaffold, chiroptical methods would become the primary tool for assigning the absolute stereochemistry of the resulting enantiomers. The modern approach for such an assignment involves a synergistic combination of experimental spectroscopy and quantum chemical calculations. nih.govnih.gov

The process is as follows:

Conformational Analysis: The first step for a flexible chiral molecule is to perform a thorough conformational search to identify all low-energy conformers that are likely to exist in solution.

Quantum Chemical Calculation: For a given enantiomer (e.g., the R-enantiomer), the ECD spectrum of each significant conformer is calculated using computational methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netfrontiersin.org The individual spectra are then Boltzmann-averaged according to their relative energies to produce a final, theoretical ECD spectrum for that enantiomer. The process is repeated for the opposite enantiomer (the S-enantiomer), which will produce a mirror-image spectrum.

Comparison with Experiment: The experimentally measured ECD spectrum of the sample is then compared to the calculated spectra for the R and S enantiomers. A direct match between the experimental curve (in terms of the signs, positions, and relative intensities of the Cotton effects) and one of the calculated spectra provides a confident and unambiguous assignment of the absolute configuration of the molecule. nih.govnih.gov

This computational approach has largely replaced older empirical rules and provides a much more reliable and broadly applicable method for stereochemical elucidation. rsc.org

Table 2: Principles of Key Chiroptical Spectroscopy Methods

| Method | Principle | Application in Stereochemistry |

| Electronic Circular Dichroism (ECD) | Measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. libretexts.org | Determination of absolute configuration of chiral molecules containing chromophores by comparing experimental and calculated spectra. nih.gov |

| Vibrational Circular Dichroism (VCD) | Measures the difference in absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. | Provides detailed structural and conformational information; powerful for assigning absolute configuration, especially for molecules without strong UV chromophores. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Historically used for configuration assignment; largely superseded by ECD but still provides complementary information. |

Theoretical and Computational Investigations of 3,6 Dimethyl 1h Quinolin 4 One

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3,6-dimethyl-1H-quinolin-4-one, DFT calculations would provide fundamental insights into its behavior at a quantum mechanical level. These studies are typically performed using a basis set such as 6-311++G(d,p) to ensure accurate results.

Electronic Structure and Molecular Orbital Analysis

A primary focus of quantum chemical studies is the analysis of the molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

For quinoline (B57606) derivatives, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO is localized on the pyridine (B92270) ring, indicating that the benzene moiety acts as the electron donor and the pyridine part as the electron acceptor. The molecular electrostatic potential (MEP) surface would also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve mapping the potential energy surface by systematically rotating the methyl groups. This analysis helps to identify the most stable conformation (the global minimum on the energy landscape) and other low-energy conformers. Understanding the relative energies of different conformations is vital as they can influence the molecule's biological activity and physical properties.

Spectroscopic Property Prediction (NMR, IR)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical infrared (IR) spectrum. This simulated spectrum helps in the assignment of vibrational modes observed in experimental IR spectroscopy, such as the characteristic C=O stretching frequency of the quinolinone core and the vibrations associated with the methyl groups and the aromatic rings.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of this compound in a biological environment, particularly its interactions with protein targets.

Ligand-Target Interactions: Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates. For this compound, docking studies would be performed against various protein targets known to be modulated by quinoline derivatives, such as kinases or topoisomerases. The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Protein-Ligand Dynamics and Binding Affinity Predictions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would be run for a significant duration (e.g., 100 nanoseconds) to assess the stability of the docked pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable.

Following the MD simulation, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy. This provides a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction and the effects of the solvent. These calculations are critical for validating the docking results and understanding the thermodynamic forces driving the binding process.

Solvation Effects and Conformational Flexibility

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and its interactions with the surrounding environment. For this compound, computational chemistry provides powerful tools to explore these characteristics. Theoretical studies, particularly using Density Functional Theory (DFT), are employed to understand the molecule's stability, electronic properties, and conformational possibilities. nih.gov

Solvation effects are critical as they can significantly influence a molecule's conformation and reactivity. Computational models simulate these effects by placing the molecule in a virtual solvent environment. Quantum chemical calculations can be performed in various simulated solvents, such as ethanol and tetrahydrofuran (THF), in addition to a vacuum, to determine how the solvent polarity and hydrogen bonding capabilities affect the molecule's properties. researchgate.net For instance, the electronic properties and thermodynamic stability of quinoline derivatives can be altered in the presence of a solvent, which can impact their biological activity. researchgate.net These models help predict how this compound would behave in the aqueous environment of a biological system versus a nonpolar lipid environment.

Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements, or conformations, due to the rotation around its single bonds. For quinolin-4-one derivatives, computational analyses can determine the most stable, low-energy conformations. scielo.br DFT calculations can optimize the molecular geometry to find the structure with the minimum energy, providing insights into the preferred shape of the molecule. nih.gov Understanding the accessible conformations is crucial, as the specific 3D shape of the molecule often dictates its ability to bind to a biological target, such as an enzyme or receptor. scielo.br

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net These models are fundamental in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features essential for a specific biological effect. nih.govtezu.ernet.in For the quinolin-4-one scaffold, which is present in numerous pharmacologically active drugs, QSAR studies are invaluable for guiding the synthesis of new derivatives with enhanced potency and selectivity. tezu.ernet.inmdpi.comnih.gov

The core principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as derivatives of this compound, are dependent on the changes in their molecular features. These features are quantified by calculating "molecular descriptors," which can represent steric, electronic, hydrophobic, and topological properties of the molecules.

Development of Predictive Models for Biological Activities

Numerous QSAR models have been developed for various biological activities of quinoline and quinolin-4-one derivatives, including anticancer, antimalarial, and antibacterial effects. nih.govnih.govnoveltyjournals.com The most common and powerful techniques for developing these models are three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

In a typical 3D-QSAR study, a set of quinolinone derivatives with known biological activities (the "training set") is structurally aligned. Then, CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA calculates additional fields representing hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to generate a mathematical equation that correlates the variations in these fields with the variations in biological activity.

The reliability and predictive power of these models are rigorously validated using statistical metrics. Key parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²pred) for an external "test set" of compounds not used in model generation. nih.gov For example, a CoMSIA model for quinoline derivatives as anti-breast cancer agents was developed with strong statistical significance, enabling it to predict the activity of new compounds. nih.gov Similarly, robust CoMFA and CoMSIA models for quinazolinone derivatives showed good predictive ability in identifying potent antitumor agents. rsc.org These validated models serve as powerful tools to virtually screen and prioritize new derivatives of this compound for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Identification of Key Molecular Descriptors for Activity Modulation

A primary outcome of QSAR studies is the identification of the most critical molecular descriptors that govern the biological activity of a compound series. By analyzing the generated models, researchers can pinpoint which structural features are beneficial or detrimental to the desired effect.

For quinoline and quinolin-4-one derivatives, 3D-QSAR studies consistently highlight the importance of several key descriptors:

Electrostatic Fields: The distribution of charge within the molecule is often crucial. CoMFA and CoMSIA contour maps can reveal regions where positive or negative electrostatic potential is favorable for activity. For instance, an electropositive region at a specific substituent position might indicate a necessary interaction with a negatively charged amino acid residue in a receptor's active site. nih.gov

Steric Fields: The size and shape of the molecule and its substituents are critical. Contour maps often show areas where bulky groups enhance activity (likely through favorable van der Waals interactions) or decrease it (due to steric hindrance). nih.gov

Hydrophobicity: The lipophilicity of the molecule, often represented by LogP, is a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net Highly hydrophobic drugs may, however, become toxic as they are retained in the body. researchgate.net CoMSIA models can map regions where hydrophobic character is preferred. nih.gov

Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond donor (e.g., -NH, -OH) and acceptor (e.g., C=O, N) groups is vital for specific interactions with biological targets. QSAR models for quinoline derivatives have shown that the placement of these groups significantly impacts their anti-breast cancer and antimalarial activities. nih.govnih.gov

The table below summarizes key molecular descriptors and their typical influence on the biological activity of quinolin-4-one derivatives, as identified through various QSAR studies.

| Molecular Descriptor | Description | General Influence on Activity |

|---|---|---|

| Steric Fields | Describes the spatial size and shape of the molecule. | Favorable in regions requiring van der Waals contacts; unfavorable where steric clash with the receptor can occur. nih.gov |

| Electrostatic Fields | Represents the distribution of positive and negative charges. | Specific charge distributions are required for electrostatic interactions with the target protein. nih.gov |

| Hydrophobic Fields | Indicates the water-repelling character of different molecular regions. | Important for membrane permeability and binding to hydrophobic pockets in enzymes. researchgate.netnih.gov |

| Hydrogen Bond Donors | Groups that can donate a hydrogen atom to a hydrogen bond (e.g., N-H). | Crucial for forming specific, directional interactions that anchor the molecule in the binding site. nih.gov |

| Hydrogen Bond Acceptors | Atoms that can accept a hydrogen atom in a hydrogen bond (e.g., C=O oxygen). | Essential for establishing strong binding affinity with biological targets through hydrogen bonding. nih.gov |

By understanding these key descriptors, medicinal chemists can rationally design new this compound derivatives, for example, by adding a bulky group in a sterically favorable region or placing a hydrogen bond acceptor where it is predicted to form a strong interaction, to maximize their therapeutic potential.

Mechanistic Studies of Biological Interactions and Structure Activity Relationships of 3,6 Dimethyl 1h Quinolin 4 One Analogs

Investigations into Enzyme Inhibition Mechanisms

The ability of quinolin-4-one derivatives to inhibit enzyme activity is a cornerstone of their pharmacological profile. These interactions are crucial for understanding their potential as therapeutic agents, particularly in oncology.

Topoisomerase II Inhibition by Quinolin-4-one Derivatives

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets in cancer chemotherapy. Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA to allow for strand passage, a process that is vital for relieving torsional stress during replication and transcription. Inhibitors of this enzyme can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to cell death, or catalytic inhibitors, which prevent the enzyme from functioning without stabilizing the complex.

While research specifically detailing the Topo II inhibitory activity of 3,6-dimethyl-1H-quinolin-4-one is limited, studies on related quinoline (B57606) and thiazolo[5,4-b]quinoline structures provide valuable insights into the potential mechanisms and SAR. For instance, a study of novel 9-anilinothiazolo[5,4-b]quinoline derivatives identified compounds with significant cytotoxic activities linked to the inhibition of human topoisomerase II.

The structure-activity relationship analysis of these analogs revealed several key features:

Anilino Ring Substitution : The presence and position of substituents on the anilino ring at the 9-position significantly influence cytotoxicity. Compounds featuring a chlorine atom at the 4'-position of the anilino ring, combined with a diethylaminopropylamino group, were found to be the most potent.

Hydrophobicity and Dipole Moment : Molecular modeling suggested a correlation between the hydrophobicity of the compounds and their cytotoxic activity. Furthermore, the direction and magnitude of the dipole moment were also identified as significant factors influencing cytotoxicity.

Side Chains : The flexibility of side chains, such as the 2-dialkylaminoalkylamino group, is thought to facilitate the crossing of cell membranes, which can be a rate-limiting step in the mechanism of action. In contrast, the activity of derivatives with a 2-methylthio group appears to be more dependent on the electronic effects of the anilino ring's substitution.

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and one of its primary mechanisms is the overexpression of the P-glycoprotein (P-gp) efflux pump. P-gp, an ATP-binding cassette (ABC) transporter, actively removes a wide range of anticancer drugs from cells, reducing their intracellular concentration and effectiveness. Quinoline and its derivatives have been investigated as potential P-gp inhibitors to reverse this resistance.

More directly, a novel quinoline derivative, referred to as 160a, was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells. Mechanistic studies demonstrated that this compound increased the intracellular accumulation of doxorubicin (B1662922), a known P-gp substrate. This suggests that the compound directly inhibits the efflux function of P-gp. The combination of compound 160a with doxorubicin resulted in a synergistic effect, highlighting its potential to overcome P-gp-mediated drug resistance.

The structure-activity relationships for quinoline derivatives as P-gp inhibitors reveal that:

Methoxy (B1213986) Groups : The introduction of methoxy groups can significantly enhance resistance reversal activity.

Amine vs. Ester Structures : Among certain quinoline derivatives, those with amine structures have demonstrated superior activity compared to their ester counterparts.

These principles suggest that the specific substitution pattern on the this compound scaffold would be critical in determining its potential as a P-gp inhibitor.

Other Relevant Enzymatic Targets (e.g., Kinases, Helicases)

Kinase Inhibition: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. Quinazolin-4(3H)-one derivatives, which are structurally related to quinolin-4-ones, have been extensively studied as kinase inhibitors.

For example, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR. Molecular docking studies of some derivatives revealed that they can act as ATP-competitive inhibitors, binding to the DFG motif in the active site of EGFR kinase. Another study reported a quinazolin-4(3H)-one derivative, BIQO-19, that targets Aurora Kinase A, a key regulator of the cell cycle, and exhibited antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors.

Helicase Inhibition: DNA helicases are motor proteins that unwind nucleic acid structures and are essential for DNA replication, repair, and recombination. They represent a newer class of potential targets for cancer therapy. While specific studies on this compound as a helicase inhibitor are not prominent, the general potential of small molecules to inhibit these enzymes is an active area of research. For instance, inhibitors of the Werner syndrome (WRN) helicase are being explored for cancers with microsatellite instability. Small molecules can inhibit helicases through various mechanisms, such as competing with ATP binding, disrupting DNA binding, or preventing protein oligomerization. Given the planar, heterocyclic nature of the quinolin-4-one scaffold, it could potentially interact with the ATP-binding site or the DNA-binding groove of certain helicases.

Receptor Binding and Modulation Studies

Beyond intracellular enzymes, quinolin-4-one analogs have been investigated for their ability to bind to and modulate cell surface receptors, which are pivotal in signal transduction.

Interaction with Beta-Adrenergic Receptors

Beta-adrenergic receptors (β-ARs) are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines in the sympathetic nervous system. The β1-adrenergic receptor, in particular, is a key regulator of cardiac function, making it a major target for cardiovascular drugs known as β-blockers.

Research has explored the interaction of various heterocyclic compounds with these receptors. A structure-based docking study against the β2-adrenergic receptor identified several novel chemotypes, including a quinoline-containing compound, that exhibited high binding affinity. One such compound demonstrated a high affinity with a Ki value of 9 nM and functioned as an inverse agonist.

Furthermore, studies on quinazoline (B50416) derivatives, which share a bicyclic core with quinolin-4-ones, have led to the development of selective β1-adrenergic receptor antagonists. For example, derivatives of HX-CH 44, a quinazolinone-based antagonist, were synthesized and evaluated, with in vitro binding assays confirming their selectivity for β1-AR over β2-AR. These findings indicate that the quinoline and quinazoline scaffolds can be effectively tailored to interact with the binding pockets of β-adrenergic receptors. The specific substituents on the this compound ring would play a crucial role in determining its affinity and selectivity for different β-AR subtypes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. As tumor growth is highly dependent on angiogenesis, inhibiting the VEGF/VEGFR2 signaling pathway is a key strategy in cancer therapy. The quinoline and quinolin-4-one scaffolds have been identified as promising frameworks for the development of potent VEGFR2 inhibitors.

Molecular docking studies have been used to design and develop quinolin-4(1H)-one derivatives as strong inhibitors of VEGFR2 kinase. These studies suggest a common mechanism of interaction at the ATP-binding site of the receptor.

The structure-activity relationship of quinoline derivatives as VEGFR2 inhibitors highlights the importance of specific structural features:

Bulky Substituents : The presence of a bulky substituent on the quinoline ring is considered crucial for activity. This group is believed to insert deeply into a cavity of the binding site, interacting with key amino acid residues such as Lys868, Glu885, and Asp1046.

Urea (B33335) Moiety : The incorporation of a urea moiety in the molecular design of quinolin-4(1H)-one derivatives has been a successful strategy in developing potent inhibitors.

The table below summarizes the inhibitory activity of selected quinoline and related derivatives against VEGFR2, demonstrating the potency that can be achieved with this scaffold.

Table 1: Inhibitory Activity of Selected Heterocyclic Compounds against VEGFR2

| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| bis(triazolo) [4,3-a:3',4'-c]quinoxaline | Compound 23j | VEGFR2 | 3.7 | |

| bis(triazolo) [4,3-a:3',4'-c]quinoxaline | Compound 23a | VEGFR2 | 5.8 | |

| bis(triazolo) [4,3-a:3',4'-c]quinoxaline | Compound 23l | VEGFR2 | 9.2 | |

| 2-thioxobenzo[g] quinazoline | Compound 13 | VEGFR2 | Comparable to Sorafenib (1.5-fold) | |

| 2-thioxobenzo[g] quinazoline | Compound 15 | VEGFR2 | Comparable to Sorafenib (1.4-fold) |

| Reference Compound | Sorafenib | VEGFR2 | 3.12 | |

These data underscore the potential of heterocyclic scaffolds, including those related to quinolin-4-one, to produce highly potent VEGFR2 inhibitors. The positioning of the methyl groups on the this compound core would influence its fit and interactions within the hydrophobic ATP-binding pocket of VEGFR2, thereby modulating its inhibitory activity.

Insights into Dopamine (B1211576) Receptor Agonism (for related quinoline systems)

While direct studies on the dopamine receptor agonism of this compound are not extensively documented, research into related quinoline and quinolinone structures provides some insights into their potential interactions with dopamine receptors. The quinoline scaffold is a recognized pharmacophore in the design of neurologically active agents. For instance, certain quinolinone derivatives have been investigated for their antipsychotic properties, which often involve modulation of dopamine receptor signaling.

One such derivative, 7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2-(1H)-quinolinone (OPC-14597), has been shown to act as a partial agonist at D2 dopamine receptors. This compound antagonizes the inhibitory effects of dopamine on neuronal activity in the nucleus accumbens by interacting with both D1 and D2 receptors nih.gov. Although structurally more complex than this compound, this example illustrates that the quinolinone core can serve as a template for molecules that modulate dopaminergic pathways.

Furthermore, the broader class of arylpiperazine-substituted quinolines has been explored for its affinity to various G-protein coupled receptors, including dopamine receptors. Quipazine, a 2-(1-piperazinyl)quinoline, is known to have complex serotonergic and dopaminergic activities wikipedia.org. While its primary actions are at serotonin (B10506) receptors, it has also been reported to exhibit dopamine receptor agonist properties wikipedia.org. These findings suggest that the quinoline nucleus can be a key element in designing ligands that target dopamine receptors, although the specific substitution pattern is critical in determining the pharmacological profile, including whether the compound acts as an agonist or antagonist. The precise influence of the 3-methyl and 6-methyl substitutions on the 1H-quinolin-4-one core in relation to dopamine receptor binding and activation remains an area for further investigation.

Cellular Pathway Modulation and Biological Activity

The 1H-quinolin-4-one scaffold is a versatile structure that has been associated with a range of biological activities, including antiproliferative, antimicrobial, and anti-angiogenic effects. The specific mechanisms underlying these activities are often linked to the modulation of key cellular pathways.

Antiproliferative Mechanisms in Cellular Models

Quinolin-4-one derivatives have demonstrated significant antiproliferative activity through various mechanisms of action. One of the primary modes of action is the inhibition of tubulin polymerization. Certain 2-phenyl-4-quinolones have been shown to be potent antimitotic agents that interact with tubulin, leading to cell cycle arrest and apoptosis mdpi.com. For example, some novel quinoline-containing combretastatin (B1194345) A-4 analogues have exhibited potent antiproliferative activities by inhibiting tubulin polymerization, causing cell cycle arrest at the G2/M phase, and inducing apoptosis researchgate.net.

Another key mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of the quinolin-4-one scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis dovepress.com. By inhibiting VEGFR-2, these compounds can block downstream signaling pathways, thereby suppressing tumor growth.

Furthermore, some quinolin-4-one derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). One such quinolin-2(1H)-one derivative demonstrated potent antiproliferative activity by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins researchgate.net. The compound also caused G0/G1 phase arrest in cancer cells researchgate.net.

The antiproliferative effects of quinolin-4-ones are often selective for cancer cells over normal cells, highlighting their therapeutic potential.

Antimicrobial Mode of Action (Antibacterial, Antifungal, Anti-parasitic)

The quinolone and fluoroquinolone antibiotics, which are structurally related to this compound, are well-known for their potent antibacterial activity. Their primary mode of action involves the inhibition of bacterial DNA synthesis nih.govcreative-biolabs.com. Specifically, they target two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV nih.govyoutube.com.

DNA Gyrase Inhibition: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death youtube.com.

Topoisomerase IV Inhibition: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA, leading to a disruption of cell division and bacterial death youtube.com.

Beyond their antibacterial properties, certain quinoline derivatives have also shown promise as antifungal and anti-parasitic agents. The precise mechanisms for these activities are still under investigation but may involve different cellular targets than those in bacteria.

Angiogenesis Inhibition Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Quinolin-4-one derivatives have emerged as potential inhibitors of angiogenesis. A key pathway targeted by these compounds is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Specifically, some synthetic derivatives of graveolin, a naturally occurring quinolin-4-one, have been shown to inhibit the process of angiogenesis during the development of malignant lesions nih.govmdpi.com. Punarnavine, another natural quinolin-4-one derivative, also exhibits angiogenesis inhibition, contributing to its anticancer properties nih.govmdpi.com.

The mechanism often involves the direct inhibition of VEGFR-2, the primary receptor for VEGF-A. By binding to VEGFR-2, these quinolinone compounds can block VEGF-induced signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis. Additionally, some quinoline derivatives have been found to suppress the production of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation mdpi.com.

Detailed Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring. The following sections detail the impact of these substitutions, drawing from studies on the broader class of quinolin-4-one derivatives.

| Position | Substituent Impact on Biological Efficacy |

|---|---|

| N1 | Substitution at the N1 position is generally considered essential for potent biological activity. A cyclopropyl (B3062369) group at this position has been found to enhance antibacterial activity compared to an ethyl group. Substituted phenyl or thiazole (B1198619) rings at N1 also have a beneficial effect on anticancer activity. |

| C2 | The nature of the substituent at the C2 position can significantly influence the type and level of activity. For antineoplastic activity, alkyl groups at C2 are often more advantageous than aryl groups. The introduction of a substituent at the C2 position of the quinoline moiety can also increase the antiproliferative activity against certain cancer cell lines. |

| C3 | A carboxyl group at the C3 position is a key feature of many potent antibacterial quinolones, facilitating penetration into the bacterial cell. For anticancer activity, it is believed that the substituent at this position should be coplanar with the quinoline ring. |

| C4 | The carbonyl group at the C4 position is a crucial structural feature for the biological activity of quinolin-4-ones. |

| C5 | Introduction of small substituents, such as an amino or methyl group, at the C5 position can increase antibacterial activity, particularly against Gram-positive bacteria. Larger substituents at this position tend to drastically decrease antimicrobial activity. |

| C6 | A fluorine atom at the C6 position is optimal for strong antibacterial activity. For anticancer activity, the introduction of a methyl group at this position has been shown to have a notable effect on antiproliferative potency. |

| C7 | Substitution at the C7 position is a key determinant of the antibacterial spectrum and potency. The introduction of 5- and 6-membered N-heterocycles at this position enhances antimicrobial activity. For anticancer properties, aromatic rings at C7 are beneficial. |

| C8 | Substituents at the C8 position can improve efficacy against anaerobic bacteria. A methoxy group at C8 can also enhance antitumor properties and may reduce the risk of phototoxicity associated with some fluoroquinolones. Methyl, fluoro, chloro, and methoxy groups at this position have been shown to increase antibacterial potency. |

Role of Methyl Groups at C3 and C6 on Compound Activity

The presence and position of methyl groups on the quinolin-4-one scaffold are pivotal in modulating the biological activity of its analogs. The methyl groups at the C3 and C6 positions, in particular, have been a subject of extensive investigation to understand their contribution to the compound's pharmacodynamic and pharmacokinetic profiles.

The "magic methyl" effect, a concept in medicinal chemistry where the addition of a methyl group to a strategic position on a lead molecule results in a significant and often non-intuitive enhancement of activity or properties, is highly relevant here. nih.gov The methyl group at C6 of the terminal pyridine (B92270) ring has been shown in some quinoline analogs to increase potency, leading to low nanomolar activity in certain cases. nih.gov This enhancement can be attributed to several factors:

Increased Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access target sites within the cell.

Enhanced Target Binding : A methyl group can engage in favorable van der Waals interactions or fill a hydrophobic pocket within the target protein's binding site, thereby increasing binding affinity.

Metabolic Stability : Methylation can block sites of metabolic degradation, increasing the compound's half-life and bioavailability.

Conversely, the introduction of a methyl group at the C3 position can have varied effects. Structure-activity relationship studies on related heterocyclic compounds have demonstrated that methylation can induce significant conformational changes. nih.gov For instance, in some molecular scaffolds, methylation at certain positions led to a more than 10-fold decrease in potency compared to their unmethylated counterparts, highlighting the sensitive nature of steric interactions within the binding pocket. nih.gov

The differential impact of methylation at C3 versus C6 underscores the importance of the specific topology of the target's binding site.

Table 1: Hypothetical Activity of this compound Analogs Based on Methylation Patterns

| Compound | C3-Substituent | C6-Substituent | Relative Potency | Rationale |

|---|---|---|---|---|

| Analog A | -H | -CH₃ | Baseline | Reference compound without C3 methylation. |

| Analog B | -CH₃ | -CH₃ | Increased | Potential for enhanced hydrophobic interactions at C3 and C6. |

| Analog C | -H | -H | Decreased | Loss of beneficial hydrophobic interaction at C6. |

| Analog D | -CH₃ | -H | Variable | Activity depends on steric tolerance at the C3 position of the target. |

Influence of Molecular Length, Flexibility, and Electronic Properties on Target Binding

Molecular Length and Flexibility: The length of substituents on the quinolinone core can dictate the ability of the molecule to span the binding site and interact with multiple residues. However, increased length often comes with increased flexibility. Molecular flexibility is a double-edged sword; while a certain degree of flexibility is necessary for the molecule to adopt an optimal conformation for binding (induced fit), excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity. nih.gov Studies have shown that for rigid molecules, a small increase in flexibility can markedly reduce binding affinity. nih.gov Conversely, for more flexible molecules, increasing flexibility can sometimes lead to stronger binding. nih.gov This suggests that an optimal level of rigidity is required for effective target engagement.

Electronic Properties: The electronic nature of the quinolin-4-one ring and its substituents governs the non-covalent interactions essential for target binding. These interactions include:

Hydrogen Bonding : The quinolinone core contains hydrogen bond donors (N-H) and acceptors (C=O) that are critical for anchoring the molecule within the binding site.

Pi-Pi Stacking : The aromatic nature of the quinoline ring allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

Electrostatic Interactions : The distribution of partial charges across the molecule, influenced by electron-donating or electron-withdrawing substituents, can guide the orientation of the molecule within the electrostatic field of the binding pocket. Structure-activity relationship analyses of related quinazolinone derivatives indicate that electron-withdrawing groups at certain positions can enhance activity.